5-Methoxybenzo[d]oxazole-2-carboxylic acid
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Description
5-Methoxybenzo[d]oxazole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.158. The purity is usually 95%.
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Biological Activity
5-Methoxybenzo[d]oxazole-2-carboxylic acid (C₉H₉NO₃) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a five-membered oxazole ring with a methoxy group at the 5-position and a carboxylic acid at the 2-position. This unique structure contributes to its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₉H₉NO₃ |
Molecular Weight | 179.15 g/mol |
Melting Point | 150-152 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity, while the carboxylic acid moiety facilitates cellular uptake. This compound has been shown to modulate several biochemical pathways:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Demonstrates cytotoxic effects on multiple cancer cell lines, including breast, lung, and colorectal cancers.
- Enzyme Inhibition : Inhibits specific cytochrome P450 enzymes, affecting drug metabolism.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has been studied for its cytotoxic effects on several cancer cell lines. Notable findings include:
- Cell Lines Tested : MCF-7 (breast), A549 (lung), HCT-116 (colorectal).
- Cytotoxicity Assay : MTT assay results indicate significant cell viability reduction at concentrations above 10 µM.
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HCT-116 | 12 |
Case Studies
-
Cytotoxicity Against Breast Cancer Cells :
A study demonstrated that this compound induced apoptosis in MCF-7 cells by activating caspase pathways. The compound led to cell cycle arrest at the G0/G1 phase, reducing proliferation rates significantly . -
Antimicrobial Efficacy :
In a comparative study, the compound was found to be more effective than standard antibiotics against Bacillus subtilis, suggesting potential for development as an antimicrobial agent .
Properties
IUPAC Name |
5-methoxy-1,3-benzoxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)10-8(14-7)9(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUKJWKYRHONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696206 |
Source
|
Record name | 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49559-68-4 |
Source
|
Record name | 5-Methoxy-2-benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49559-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 5-methoxy-1,3-benzoxazole-2-carboxylic acid interact with Mycobacterium tuberculosis ArgC, and what are the potential downstream effects?
A1: The research paper [] focuses on elucidating the crystal structure of Mycobacterium tuberculosis ArgC bound to 5-methoxy-1,3-benzoxazole-2-carboxylic acid. This structural information provides insights into the specific interactions between the compound and the enzyme. By understanding this binding interaction, researchers can potentially design more potent and selective inhibitors targeting ArgC.
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